Diethylcarbamic acid

Overview

Description

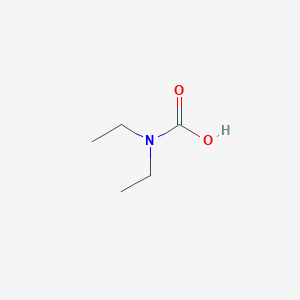

Diethylcarbamic acid is a structural derivative of carbonic acid . It has a molecular mass of 62.02478 and a formula of CH2O3 .

Molecular Structure Analysis

The molecular structure of Diethylcarbamic acid is derived from carbonic acid . It is part of several molecular entities including p-block molecular entity, carbon group molecular entity, and organic molecular entity .

Physical And Chemical Properties Analysis

Diethylcarbamic acid has a molecular formula of C5H11NO2 and a molecular weight of 117.15 . It also has a melting point of -15°C and a boiling point of 218.95°C (rough estimate) .

Scientific Research Applications

Stereoselective Synthesis and Supercritical Carbon Dioxide Utilization

Diethylcarbamic acid, derived from secondary amines, plays a significant role in the stereoselective synthesis of Z alkenyl carbamates. Utilizing supercritical carbon dioxide and a CO2-soluble ruthenium catalyst, this process demonstrates the transformation of elusive carbamic acids. This method shows improved selectivity and high stereoselectivity, highlighting diethylcarbamic acid's potential in organic synthesis and carbon dioxide fixation (Kayaki, Suzuki, & Ikariya, 2008).

Application in Flexible Polyimide Films

Diethylcarbamic acid is used in the preparation of silver diethylcarbamate, a precursor for creating flexible polyimide films with conductive and reflective surfaces. These films, achieved through the formation of uniform silver nanoparticles at low temperatures, retain mechanical and thermal properties suitable for a wide range of applications (Kwon, Cha, & Gong, 2018).

Interaction with Arachidonic Acid Metabolism

Diethylcarbamic acid interferes with arachidonic acid metabolism, as shown in studies on Wuchereria bancrofti infected individuals. It significantly reduces prostaglandin levels, indicating its influence on inflammatory processes and potential implications for treatments involving microfilariae clearance (Sankari, Hoti, Das, Govindaraj, & Das, 2013).

Anti-Inflammatory Properties in Lung Injury

The anti-inflammatory properties of diethylcarbamic acid have been demonstrated in a mouse model of carrageenan-induced lung injury. The study shows that diethylcarbamic acid reduces inflammation markers significantly, suggesting its potential as a treatment for acute lung inflammation (Ribeiro et al., 2014).

Influence on Acetylcholinesterase

Diethylcarbamic acid and its derivatives exhibit a notable influence on acetylcholinesterase activity. The rate of decarbamoylation of acetylcholinesterases varies with the size of the carbamoyl groups, suggesting its potential use in studying enzyme kinetics and possibly developing therapeutic agents (Venkatasubban et al., 2018).

properties

IUPAC Name |

diethylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRJFNLVTJWEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396006 | |

| Record name | diethylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylcarbamic acid | |

CAS RN |

24579-70-2 | |

| Record name | diethylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[12,14-dihydroxy-3-[4-hydroxy-5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1622668.png)

![(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1622679.png)

![4-(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-butyric acid](/img/structure/B1622680.png)

![5-Phenylbenzo[d]oxazole](/img/structure/B1622685.png)